2,5-Difluoro-N-methylbenzene-1-sulfonamide

Catalog No.
S8143148
CAS No.
M.F
C7H7F2NO2S
M. Wt
207.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-N-methylbenzene-1-sulfonamide

Product Name

2,5-Difluoro-N-methylbenzene-1-sulfonamide

IUPAC Name

2,5-difluoro-N-methylbenzenesulfonamide

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI Key

KOGVERLSSHIQHV-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)F

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)F

2,5-Difluoro-N-methylbenzene-1-sulfonamide (CAS: 888697-71-0) is a highly specialized fluorinated building block utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. Characterized by its secondary sulfonamide moiety and a specifically tuned 2,5-difluoro substitution pattern, this compound serves as a bifunctional electrophile and pharmacophore precursor. The electron-withdrawing nature of the sulfonyl group strongly activates the ortho-fluorine (position 2) for nucleophilic aromatic substitution (SNAr), while the meta-fluorine (position 5) remains unactivated, providing a predictable and highly processable reactivity profile. Furthermore, the N-methyl substitution restricts the hydrogen bond donor count to one, optimizing topological polar surface area (TPSA) for downstream applications requiring controlled membrane permeability and formulation stability [1].

Substituting 2,5-Difluoro-N-methylbenzene-1-sulfonamide with closer structural analogs, such as 2,4-difluoro-N-methylbenzenesulfonamide or unmethylated 2,5-difluorobenzenesulfonamide, introduces severe process and formulation liabilities. In the 2,4-difluoro isomer, both fluorine atoms are activated by the ortho/para-directing sulfonyl group, leading to non-selective SNAr reactions that require expensive, yield-destroying chromatographic separations during industrial scale-up. Conversely, utilizing the primary sulfonamide analog (2,5-difluorobenzenesulfonamide) introduces a second acidic N-H proton, which can participate in unwanted side reactions during cross-coupling and significantly alters the lipophilicity and hydrogen-bonding profile of the final active pharmaceutical ingredient (API), potentially derailing lead optimization efforts and increasing downstream manufacturing costs [1].

Regioselective Nucleophilic Aromatic Substitution (SNAr) Efficiency

The 2,5-difluoro substitution pattern provides a distinct synthetic advantage over the 2,4-difluoro isomer by enabling highly regioselective SNAr. The strong electron-withdrawing effect of the sulfonyl group activates the ortho-fluorine (C2), while the meta-fluorine (C5) is electronically isolated from this activation. Consequently, reactions with nitrogen or oxygen nucleophiles yield >98% of the 2-substituted product. In contrast, the 2,4-difluoro analog suffers from competing activation at both the ortho and para positions, typically resulting in a ~60:40 mixture of regioisomers that requires extensive purification [1].

Evidence DimensionRegiomeric purity of SNAr products
Target Compound Data>98:2 selectivity (C2 vs C5 substitution)
Comparator Or Baseline2,4-Difluoro-N-methylbenzene-1-sulfonamide (~60:40 mixture of C2/C4 substitution)
Quantified Difference38% improvement in regioselectivity, eliminating the need for preparative chromatography.
ConditionsSNAr with primary amines, K2CO3, DMF, 80°C

High regioselectivity directly translates to higher isolated yields and lower purification costs during the industrial scale-up of complex diaryl ethers or anilines.

Topological Polar Surface Area (TPSA) and Permeability Optimization

The N-methylation of the sulfonamide group critically alters the physicochemical profile of the resulting scaffolds compared to primary sulfonamides. By capping one of the nitrogen valencies, the N-methyl group reduces the hydrogen bond donor (HBD) count from two to one. This structural modification lowers the Topological Polar Surface Area (TPSA) from 54.96 Ų (in the primary sulfonamide) to 46.17 Ų. This reduction in TPSA, coupled with an increase in lipophilicity (LogP), significantly enhances passive membrane permeability, a critical parameter in the development of orally bioavailable therapeutics [1].

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data46.17 Ų (1 HBD)
Comparator Or Baseline2,5-Difluorobenzenesulfonamide (54.96 Ų, 2 HBD)
Quantified DifferenceReduction of 8.79 Ų in TPSA and elimination of one hydrogen bond donor.
ConditionsStandard chemoinformatic descriptor calculation for the isolated building blocks

Procuring the N-methylated building block prevents late-stage permeability failures in drug discovery by pre-optimizing the physicochemical properties of the synthesized library.

Modulation of Sulfonamide Acidity (pKa) for Target Binding

The presence of the 2,5-difluoro motif exerts a strong inductive electron-withdrawing effect on the benzene ring, which is transmitted to the sulfonamide group. This significantly increases the acidity of the N-H proton compared to unfluorinated analogs. The pKa of the secondary sulfonamide in 2,5-difluoro-N-methylbenzene-1-sulfonamide is shifted downward by approximately 1.5 log units relative to N-methylbenzenesulfonamide. This tuned acidity is crucial for applications where the sulfonamide must act as a weak acid in formulation or participate in specific hydrogen-bonding interactions within a target protein's binding pocket [1].

Evidence DimensionSulfonamide N-H Acidity (pKa)
Target Compound DatapKa ~ 8.5
Comparator Or BaselineN-methylbenzenesulfonamide (pKa ~ 10.0)
Quantified Difference~1.5 log unit increase in acidity.
ConditionsAqueous titration / in silico pKa prediction at 25°C

The precise pKa tuning provided by the 2,5-difluoro substitution ensures optimal ionization states at physiological pH, impacting both downstream drug formulation and target binding affinity.

Synthesis of Regioselectively Functionalized Diaryl Ethers

Leveraging the highly selective SNAr reactivity at the C2 position, this compound is ideal for synthesizing complex diaryl ethers. By reacting with phenol derivatives under basic conditions, chemists can cleanly generate 2-aryloxy-5-fluoro-N-methylbenzenesulfonamides without the burden of separating regioisomers, streamlining the production of agrochemicals and pharmaceuticals [1].

Development of Orally Bioavailable Sulfonamide Therapeutics

Due to its optimized TPSA (46.17 Ų) and single hydrogen bond donor, this building block is perfectly suited for incorporation into small-molecule screening libraries targeting intracellular receptors. The N-methyl group ensures that the final drug candidates maintain favorable passive permeability profiles, reducing attrition rates during ADME (Absorption, Distribution, Metabolism, and Excretion) optimization [2].

Design of Conformationally Restricted Pharmacophores

The steric bulk of the ortho-fluorine atom restricts the rotation of the sulfonyl group, locking the molecule into specific conformations. This property, combined with the tuned pKa of the N-methyl sulfonamide, makes it an excellent precursor for designing rigid enzyme inhibitors where precise spatial orientation of the hydrogen bond donor/acceptor network is required for high-affinity binding [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.01655596 g/mol

Monoisotopic Mass

207.01655596 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

Explore Compound Types